molecular formula C15H16N4OS B2702727 6-(Isopropylthio)-3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 852376-13-7

6-(Isopropylthio)-3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B2702727
CAS No.: 852376-13-7
M. Wt: 300.38
InChI Key: UACPEMFLYHONQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(Isopropylthio)-3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine is a high-purity chemical reagent designed for investigative use in oncology and drug discovery research. This compound belongs to a class of 3,6-diaryl-[1,2,4]triazolo[4,3-b]pyridazines, which are recognized as rigid scaffolds developed to mimic the structure and activity of known antitubulin agents like combretastatin A-4 (CA-4) . The core [1,2,4]triazolo[4,3-b]pyridazine structure is of significant interest in medicinal chemistry due to its various biological properties, particularly its anticancer activity . The primary research value of this compound lies in its potential mechanism of action as an inhibitor of tubulin polymerization. Compounds with this scaffold have been shown to effectively inhibit tubulin assembly, disrupt microtubule dynamics, and consequently arrest the cell cycle at the G2/M phase, leading to apoptosis in cancer cells . The specific substitution with a 4-methoxyphenyl group at the 3-position and an isopropylthio group at the 6-position is designed to optimize interactions within the colchicine binding site of tubulin, a key target for anticancer drug development . Molecular modeling studies of analogous compounds confirm the ability of this scaffold to bind effectively at this site . This product is offered For Research Use Only. It is intended for laboratory research purposes and is not for diagnostic, therapeutic, or any other human use. Researchers working in the areas of antimitotic agent development, tubulin biology, and structure-activity relationship (SAR) studies of triazolopyridazines will find this compound to be a critical investigative tool.

Properties

IUPAC Name

3-(4-methoxyphenyl)-6-propan-2-ylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4OS/c1-10(2)21-14-9-8-13-16-17-15(19(13)18-14)11-4-6-12(20-3)7-5-11/h4-10H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UACPEMFLYHONQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=NN2C(=NN=C2C3=CC=C(C=C3)OC)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-(Isopropylthio)-3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action of this compound, highlighting its antiproliferative properties and other therapeutic potentials.

The synthesis of 6-(isopropylthio)-3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine typically involves multiple steps including cyclization reactions. The compound can be synthesized from hydrazine derivatives and isothiocyanates to form the triazole ring, followed by further modifications to introduce the isopropylthio and methoxyphenyl groups.

Chemical Structure

  • IUPAC Name : 6-(Isopropylthio)-3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine
  • Molecular Formula : C15H16N4OS
  • Molecular Weight : 300.37 g/mol

Antiproliferative Activity

The compound has shown significant antiproliferative activity against various cancer cell lines. For instance, studies have reported IC50 values in the low micromolar range against A549 (lung adenocarcinoma) and HT-1080 (fibrosarcoma) cell lines. The following table summarizes the antiproliferative effects observed:

Cell LineIC50 (μM)
A5490.008
HT-10800.012
SGC-79010.014

These values indicate that the compound is comparable to established chemotherapeutic agents such as combretastatin A-4 (CA-4), which is known for its potent anticancer properties .

The mechanism by which this compound exerts its biological effects appears to involve:

  • Tubulin Polymerization Inhibition : The compound effectively inhibits tubulin polymerization, disrupting microtubule dynamics essential for cell division.
  • Cell Cycle Arrest : Investigations have shown that it causes cell cycle arrest at the G2/M phase in cancer cells, leading to apoptosis .

Case Studies and Research Findings

Several studies have focused on the biological evaluation of triazolo-pyridazine derivatives. Notably:

  • A study demonstrated that compounds with similar structures exhibited moderate to potent antiproliferative activity against various cancer cell lines. The introduction of different substituents on the triazole ring significantly affected their biological activity .
  • Another research highlighted the importance of structural modifications in enhancing the efficacy of these compounds against specific cancer types .

Scientific Research Applications

Structure and Composition

The chemical structure of 6-(Isopropylthio)-3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine can be represented as follows:

  • Molecular Formula : C₁₃H₁₈N₄OS
  • Molecular Weight : 286.38 g/mol
  • IUPAC Name : 6-(Isopropylthio)-3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine

This compound features a triazole ring fused with a pyridazine moiety, which is known for its biological activity.

Anticancer Activity

Recent studies have indicated that compounds similar to 6-(Isopropylthio)-3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine exhibit promising anticancer properties. For instance, research on triazolo-pyridazines has shown their ability to inhibit key enzymes involved in cancer progression. The structure-activity relationship (SAR) studies suggest that modifications on the phenyl ring can enhance potency against various cancer cell lines .

Inhibition of Indoleamine 2,3-Dioxygenase 1

Another significant application is in the inhibition of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in immune evasion by tumors. Compounds based on the triazolo-pyridazine scaffold have demonstrated effective inhibition of IDO1 activity, leading to enhanced immune response against cancer cells. These findings underscore the potential of this compound class in cancer immunotherapy .

Fungicidal Activity

The compound has also been explored for its fungicidal properties. Patents describe formulations containing triazolo-pyridazines that are effective against plant pathogenic fungi. The application of these compounds in agricultural settings could lead to the development of novel fungicides that are less harmful to the environment compared to traditional agents .

Neuroprotective Effects

Emerging research suggests that derivatives of triazolo-pyridazines may possess neuroprotective effects. Studies indicate that these compounds can modulate neurotransmitter systems and exhibit antioxidant properties, making them candidates for treating neurodegenerative diseases .

Table: Summary of Research Findings on Triazolo-Pyridazines

Study ReferenceApplication AreaFindings
Cancer ImmunotherapyInhibition of IDO1; enhanced immune response; sub-micromolar potency achieved.
Anticancer ActivitySAR studies revealed modifications improving cytotoxicity against various cancer cell lines.
Agricultural ScienceEffective against plant pathogenic fungi; potential for eco-friendly fungicide development.
NeuroprotectionModulation of neurotransmitter systems; antioxidant effects observed in vitro.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural and Functional Comparisons
Compound Name Position 3 Substituent Position 6 Substituent Biological Target Key Findings Reference
Target Compound 4-Methoxyphenyl Isopropylthio (-S-iPr) PDE4 (inferred) Potential PDE4 inhibition (analogous to compound 18 )
18 () 2,5-Dimethoxyphenyl 4-Methoxy-3-(tetrahydrofuran-3-yloxy)phenyl PDE4A IC₅₀ = 2.3 nM; >1000-fold selectivity over other PDE isoforms
4e () 4-Methoxyphenyl 2-Benzylidenehydrazinyl Antifungal/Bacterial Moderate activity (MIC = 16–32 µg/mL)
Vitas-M STK651245 () Trifluoromethyl N-(2-indol-3-yl-ethyl)amine BRD4 Bromodomain IC₅₀ = 120 nM; disrupts acetyl-lysine binding
73474-93-8 () Trifluoromethyl 2-Chloro-6-methylphenoxy Not specified High lipophilicity (logP = 3.8)
Key Observations:
  • Electron-Donating Groups (Position 3) : The 4-methoxyphenyl group in the target compound may enhance binding to PDE4’s hydrophobic pocket, similar to compound 18 ’s dimethoxyphenyl group .
  • Thioether vs. Hydrazinyl (Position 6) : The isopropylthio group in the target compound likely improves metabolic stability compared to hydrazinyl derivatives (e.g., 4e ) but may reduce solubility .
  • Selectivity : Bulky substituents (e.g., tetrahydrofuran-3-yloxy in 18 ) enhance PDE4 isoform selectivity, suggesting the target’s isopropylthio group could similarly fine-tune selectivity .

Physicochemical and Pharmacokinetic Properties

Table 2: Physicochemical Comparison
Compound Name Molecular Weight logP* Water Solubility (µg/mL) Key Features
Target Compound ~344 (estimated) ~3.5 Low (estimated) High lipophilicity; moderate bioavailability
4e () 344.38 2.8 <10 Hydrazinyl group increases polarity
6-(1-pyrrolidinyl)-3-CF₃ () 316.27 2.1 33.7 (pH 7.4) Pyrrolidinyl enhances solubility
STK660012 () 252.29 1.9 >100 Thioacetic acid improves hydrophilicity

*logP values estimated based on substituent contributions.

Key Insights:
  • Derivatives with heterocyclic amines (e.g., pyrrolidinyl in ) exhibit better solubility, highlighting trade-offs between lipophilicity and bioavailability.

Q & A

Q. How can cross-disciplinary approaches enhance understanding of this compound’s applications?

  • Methodological Answer :
  • Materials Science : Assess luminescence properties for sensor development (e.g., metal ion detection) .
  • Chemical Biology : Incorporate photoaffinity labels (e.g., diazirine) for target identification via pull-down assays .

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